1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydryl group, a methoxyphenyl group, and a pyrrolidinyl urea moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydrol and an appropriate alkylating agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be incorporated through a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Formation of the Pyrrolidinyl Urea Moiety: The final step involves the formation of the pyrrolidinyl urea moiety through a condensation reaction between a pyrrolidinone derivative and an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydryl-3-phenoxyazetidine
- 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine
- 1-Benzhydryl-3-(2-fluorophenoxy)azetidine
Uniqueness
1-Benzhydryl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-benzhydryl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-22-14-8-13-21(16-22)28-17-20(15-23(28)29)26-25(30)27-24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16,20,24H,15,17H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHJNWCKVWTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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